molecular formula C17H13Cl2N3O3 B11178043 2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide

2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide

Cat. No.: B11178043
M. Wt: 378.2 g/mol
InChI Key: BTSWTVVDNLSYKP-UHFFFAOYSA-N
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Description

2,4-dichloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of dichloro groups, a phenylpyrrolidinyl moiety, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2,4-dichlorobenzohydrazide. This intermediate is then reacted with 2,5-dioxo-1-phenylpyrrolidine-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-dichloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzohydrazide: Shares the benzohydrazide moiety but lacks the phenylpyrrolidinyl group.

    2,5-dioxo-1-phenylpyrrolidine-3-carboxylic acid: Contains the phenylpyrrolidinyl group but lacks the dichloro and benzohydrazide groups.

Uniqueness

2,4-dichloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13Cl2N3O3

Molecular Weight

378.2 g/mol

IUPAC Name

2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide

InChI

InChI=1S/C17H13Cl2N3O3/c18-10-6-7-12(13(19)8-10)16(24)21-20-14-9-15(23)22(17(14)25)11-4-2-1-3-5-11/h1-8,14,20H,9H2,(H,21,24)

InChI Key

BTSWTVVDNLSYKP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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